molecular formula C20H19F5N2O B1259171 Idalopirdine CAS No. 467459-31-0

Idalopirdine

Cat. No.: B1259171
CAS No.: 467459-31-0
M. Wt: 398.4 g/mol
InChI Key: YBAWYTYNMZWMMJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Idalopirdine is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor . This receptor subtype is primarily expressed in the brain, particularly in the cerebral cortex and hippocampus . It has been proposed to play a role in cognitive impairments associated with neurological disorders such as schizophrenia and Alzheimer’s disease .

Mode of Action

As a 5-HT6 receptor antagonist, this compound blocks the action of serotonin, a neurotransmitter, at the 5-HT6 receptors . This blockade is thought to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission .

Biochemical Pathways

It is known that 5-ht6 receptor antagonists can influence various neurotransmitter systems in the brain, including the cholinergic, glutamatergic, noradrenergic, and dopaminergic systems . These systems play crucial roles in cognitive function, and their enhancement may help alleviate cognitive deficits seen in conditions like Alzheimer’s disease .

Pharmacokinetics

It is known that this compound is orally available , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

It is known that this compound has been used in trials studying the treatment of cognition, schizophrenia, and alzheimer’s disease . In animal models, this compound has been shown to reduce food intake and prevent the development of obesity .

Action Environment

It is known that factors such as diet can influence the development of conditions like obesity and alzheimer’s disease, which this compound has been studied for

Biochemical Analysis

Biochemical Properties

Idalopirdine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the 5-hydroxytryptamine-6 receptor, a G-protein-coupled receptor involved in neurotransmission. By binding to this receptor, this compound inhibits its activity, leading to alterations in neurotransmitter release and signaling pathways. Additionally, this compound has been shown to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound influences cell function by modulating neurotransmitter release and receptor activity. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to enhance cholinergic neurotransmission, which is crucial for cognitive function. Furthermore, this compound’s interaction with the 5-hydroxytryptamine-6 receptor can lead to changes in intracellular signaling cascades, affecting processes such as synaptic plasticity and neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the 5-hydroxytryptamine-6 receptor, inhibiting its activity and thereby modulating neurotransmitter release. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, this compound inhibits cytochrome P450 2D6, affecting the metabolism of various drugs and potentially increasing their bioavailability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable, with minimal degradation over extended periods. Long-term effects on cellular function have been noted, including sustained enhancement of cholinergic neurotransmission and neuroprotective effects. In vitro and in vivo studies have demonstrated that this compound can maintain its efficacy over time, making it a promising candidate for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and improve memory performance. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and gastrointestinal disturbances. Threshold effects have been noted, with optimal cognitive enhancement occurring at specific dosage ranges .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key enzymes it interacts with is cytochrome P450 2D6, which plays a role in its metabolism. This interaction can affect metabolic flux and alter metabolite levels. Additionally, this compound’s modulation of neurotransmitter systems can influence metabolic pathways related to neurotransmitter synthesis and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound may interact with specific transporters that facilitate its uptake and distribution. These interactions can affect its localization and accumulation in target tissues, influencing its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized to neuronal cells, where it interacts with the 5-hydroxytryptamine-6 receptor on the cell membrane. This localization is essential for its ability to modulate neurotransmitter release and receptor activity. Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles within the cell, further influencing its function .

Preparation Methods

The synthesis of Idalopirdine involves several steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Idalopirdine undergoes various chemical reactions, including:

Scientific Research Applications

Idalopirdine has been extensively studied for its potential therapeutic applications in the treatment of cognitive deficits associated with Alzheimer’s disease and schizophrenia. It has shown promise in enhancing cognitive function by modulating neurotransmitter systems . Additionally, this compound has been investigated for its potential use in other neurodegenerative disorders .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAWYTYNMZWMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026015
Record name 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine
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Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SGS518 is a selective antagonist of the 5-Hydroxytryptamine-6 (5-HT6) serotonin receptor believed to act by enhancing transmission of chemicals in the brain.
Record name SGS518
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CAS No.

467459-31-0
Record name Idalopirdine
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Record name Idalopirdine [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idalopirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11957
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Record name 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine
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Record name 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine
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Record name IDALOPIRDINE
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Synthesis routes and methods I

Procedure details

Combine isopropanol (500 g), 2,2,3,3-tetrafluoropropylbenzaldehyde (116.8 g), and 6-fluorotryptamine (1.15 equiv.). Heat to reflux over about 1.5 hour. After 30 minutes at the reflux, distill and over 30 minutes collect about 380 g of distillate. Cool the reaction mixture to 50° C. and add NaBH4 (19.71 g) in one portion. After 1 hour at 50° C., slowly add water over 15 minutes and allow the resulting solution to cool to room temperature overnight. Distill the isopropanol under reduced pressure to give a residue and extract with dichloromethane, combine organic layers, and treat with 1N aqueous HCl (650 mL) to give a solid. Stir the heavy suspension for 2 hours at 20–25° C. Collect the solid by filtration, wash with dichloromethane and dry at 50° C. under vacuum overnight to afford title compound.
Name
2,2,3,3-tetrafluoropropylbenzaldehyde
Quantity
116.8 g
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0 (± 1) mol
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500 g
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Synthesis routes and methods II

Procedure details

Combine 6-fluorotryptamine hydrochloride (90 g, 0.419 mol) and water (900 ml). Add an aqueous solution of NaOH (2N, 230 ml) and dichloromethane (900 ml). After 1 hour, separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash water, dry over MgSO4, and evaporate to a residue. Combine the residue and toluene (200 ml) and evaporate to give 78.45 g of a brown oil. Combine the above 78.5 g with another 41.4 g batch to provide 6-fluorotryptamine. Combine 6-fluorotryptamine (119.85) and ethanol (3.325 L), add 2,2,3,3-tetrafluoropropoxybenzaldehyde (176 g, 0.745 moles, 1.2 equiv.) and 150 g of molecular sleve 3 Å. Heat to reflux. After 2 hours, cool to RT room temperature and add NaBH4 (35.2 g, 0.93 mol, 1.5 equiv.). After 1 hour, filter through celite and wash with 500 ml of ethanol. Evaporate the filtrate under reduced pressure to give an oily residue. Partition the residue between water and dichloromethane. Separate the layers, extract the aqueous later with dichloromethane, combine organic layers, wash with brine and dry over MgSO4. Filter and evaporate under reduced pressure to give the title compound.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
176 g
Type
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3.325 L
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Quantity
35.2 g
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reactant
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Customer
Q & A

Q1: What is the primary mechanism of action of Idalopirdine?

A1: this compound acts as a selective antagonist of the serotonin-6 (5-HT6) receptor. [, , , ] These receptors are primarily found in brain regions associated with memory and executive function, making them potential targets for Alzheimer's disease (AD) treatment. [, , ]

Q2: How does 5-HT6 receptor antagonism potentially benefit AD patients?

A2: Blocking 5-HT6 receptors is believed to enhance the release of several neurotransmitters crucial for memory and cognition, including acetylcholine, glutamate, dopamine, and noradrenaline. [] This enhanced neurotransmission could potentially counteract the cognitive decline observed in AD. [, ]

Q3: Did preclinical studies support the potential of this compound in AD?

A3: Yes, preclinical studies indicated that this compound, when co-administered with the acetylcholinesterase inhibitor donepezil, showed synergistic effects on brain activity in rats. [, , , , ] These effects included potentiating cholinergic and glutamatergic transmission, influencing neural oscillations in the hippocampus and frontal lobes, and reversing working memory deficits. []

Q4: Is there information available regarding the molecular formula, weight, or spectroscopic data of this compound within these research papers?

A4: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound. They do not delve into detailed structural characterization, including molecular formula, weight, or spectroscopic data.

Q5: Do these research papers discuss the material compatibility and stability of this compound under various conditions?

A5: No, the focus of the provided research articles is on the pharmacological properties and clinical trial outcomes of this compound. Information related to material compatibility and stability under various conditions is not discussed.

Q6: Was computational chemistry and modeling used in the development of this compound?

A7: While the provided papers don't detail the initial development phases of this compound, one study utilized computational approaches to design novel phenothiazine derivatives as potential 5-HT6 receptor antagonists. [] This study used molecular docking, ADMET prediction, and molecular dynamics simulations to evaluate the binding affinity and drug-like properties of these derivatives. This illustrates the application of computational chemistry in exploring and optimizing potential 5-HT6 antagonists.

Q7: Did research explore how modifications to the this compound structure impacted its activity?

A7: The provided research primarily focuses on this compound itself and does not delve into detailed SAR studies exploring the impact of structural modifications on its activity, potency, or selectivity.

Q8: Is there information about this compound's stability under various conditions or formulation strategies to improve its properties?

A8: The research papers provided do not discuss the stability of this compound under different conditions or strategies for its formulation.

Q9: Do these research articles discuss SHE (Safety, Health, and Environment) regulations related to this compound?

A9: The provided research articles primarily focus on the scientific and clinical aspects of this compound and do not delve into specific SHE regulations related to its development or use.

Q10: What is known about the pharmacokinetic profile of this compound?

A11: While the provided articles do not go into extensive detail about specific ADME parameters, they mention that transient elevations in liver enzymes (ALT/AST) were observed in clinical trials. [] These elevations were generally asymptomatic and resolved regardless of continued treatment or withdrawal. []

Q11: Did this compound demonstrate a synergistic effect with Donepezil in clinical trials, as suggested by preclinical data?

A12: Despite promising preclinical data, the large-scale phase 3 clinical trials failed to demonstrate a statistically significant improvement in cognition when this compound was added to donepezil treatment in patients with mild to moderate AD. [, , , , ]

Q12: Is there information about potential resistance mechanisms to this compound or cross-resistance with other compounds?

A12: The provided research articles do not discuss resistance mechanisms to this compound or cross-resistance with other compounds.

Q13: What is known about the safety and tolerability of this compound?

A15: this compound was generally found to be safe and well-tolerated in clinical trials. [, ] The most common side effect was transient elevations in liver enzymes (ALT/AST), which typically resolved even with continued treatment. [, , ]

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